molecular formula C13H20N2O2 B3332955 tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate CAS No. 934391-25-0

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate

Cat. No.: B3332955
CAS No.: 934391-25-0
M. Wt: 236.31 g/mol
InChI Key: QQANFOCZEDAQBI-UHFFFAOYSA-N
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Description

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a tert-butyl group, two methyl groups, and a phenyl group attached to a hydrazine moiety. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate typically involves the reaction of tert-butyl carbazate with 1,2-dimethyl-2-phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions. These reactions often require the presence of a catalyst or a base to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted hydrazine compounds.

Scientific Research Applications

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The specific pathways involved in its mechanism of action depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1,2-dimethylhydrazine-1-carboxylate: Similar structure but lacks the phenyl group.

    tert-Butyl 2-phenylhydrazine-1-carboxylate: Similar structure but lacks the two methyl groups.

    1,2-Dimethyl-2-phenylhydrazine: Similar structure but lacks the tert-butyl group.

Uniqueness

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate is unique due to the presence of all three substituents (tert-butyl, methyl, and phenyl groups) on the hydrazine moiety. This unique combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable in various applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-(N-methylanilino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(5)14(4)11-9-7-6-8-10-11/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQANFOCZEDAQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657232
Record name tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934391-25-0
Record name tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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